molecular formula C23H29N5O2 B10941398 [6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](4-ethylpiperazin-1-yl)methanone

[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](4-ethylpiperazin-1-yl)methanone

Cat. No.: B10941398
M. Wt: 407.5 g/mol
InChI Key: DGIYWWVSWJZWBE-UHFFFAOYSA-N
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Description

6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and is further substituted with various functional groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common method involves the condensation of 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
  • Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to the formation of dihydro derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
  • Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology .

Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets in cells. The compound binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death. This mechanism is particularly relevant in the context of its anticancer activity .

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

[6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H29N5O2/c1-5-17-15-20(23(29)27-13-11-26(6-2)12-14-27)21-16(3)25-28(22(21)24-17)18-7-9-19(30-4)10-8-18/h7-10,15H,5-6,11-14H2,1-4H3

InChI Key

DGIYWWVSWJZWBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)N4CCN(CC4)CC

Origin of Product

United States

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